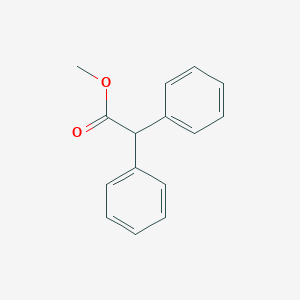

Methyl diphenylacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2-diphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-17-15(16)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORIUCNKPVHMTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188239 | |

| Record name | Methyl diphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3469-00-9 | |

| Record name | Methyl α-phenylbenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3469-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl diphenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003469009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl diphenylacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl diphenylacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl diphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl diphenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL DIPHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H8021R61U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Diphenylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Methyl Diphenylacetate (CAS No: 3469-00-9). The information is curated for professionals in research and development, offering detailed data, experimental context, and visual workflows to support laboratory and development activities.

Chemical Identity and Structure

This compound, also known as methyl 2,2-diphenylacetate, is an ester of diphenylacetic acid and methanol. Its structure consists of a central carbon atom bonded to two phenyl rings, a carbonyl group, and a methoxy group.

Physical Properties

The physical characteristics of this compound have been determined through various analytical methods. These properties are summarized below for quick reference.

Quantitative Physical Data

| Property | Value | Source(s) |

| Melting Point | 59-62 °C | [4] |

| 59-61 °C | [1][6] | |

| 56.0-62.0 °C | [2] | |

| Boiling Point | 136-141 °C @ 0.8 Torr | [4][7] |

| Density (Predicted) | 1.097 ± 0.06 g/cm³ | [4][7] |

| Partition Coefficient (LogP) | 3.44 | [8] |

| 2.99 | [5] | |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [5] |

Qualitative Physical Data

| Property | Description | Source(s) |

| Appearance | White to light yellow or light orange powder/crystal. | [4][7] |

| Solubility | Soluble in methanol. | [1][4][7] |

Chemical Properties

Understanding the chemical behavior of this compound is crucial for its application in synthesis and drug development.

Stability and Reactivity

-

Stability: The compound is stable under normal storage conditions. It should be stored in a cool, dry place in a tightly sealed container.[1]

-

Incompatibilities: It is incompatible with strong oxidizing agents.[1]

-

Hazardous Reactions: No hazardous polymerization is expected to occur.

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

| Spectroscopic Technique | Data Availability |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR data are available.[3][9] |

| Infrared (IR) Spectroscopy | IR, FTIR, and ATR-IR spectra have been recorded.[3][10][11] |

| Mass Spectrometry (MS) | GC-MS data is available for analysis.[3][11] |

| Raman Spectroscopy | FT-Raman spectra are available.[3] |

Experimental Protocols & Workflows

Synthesis Pathway: Fischer Esterification

A common method for synthesizing this compound is the Fischer esterification of diphenylacetic acid with methanol, catalyzed by a strong acid like sulfuric acid.

Experimental Workflow: Physicochemical Characterization

The following diagram outlines a standard workflow for the physical and chemical characterization of a synthesized batch of this compound.

Protocol for Purity Determination by Gas Chromatography (GC)

A general protocol for assessing the purity of this compound using gas chromatography is as follows:

-

Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent, such as methanol or ethyl acetate, to create a 1 mg/mL solution.

-

Instrument Setup:

-

Column: Use a non-polar capillary column (e.g., DB-5 or equivalent).

-

Injector: Set the injector temperature to 250 °C.

-

Detector (FID): Set the Flame Ionization Detector temperature to 300 °C.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/minute to 280 °C.

-

Hold: Maintain 280 °C for 5 minutes.

-

-

Carrier Gas: Use Helium or Nitrogen with a constant flow rate.

-

-

Injection: Inject 1 µL of the prepared sample into the GC system.

-

Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

This guide provides foundational data and procedural outlines for working with this compound. For specific applications, further validation and optimization of experimental methods are recommended.

References

- 1. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Methyl alpha-phenylbenzeneacetate | C15H14O2 | CID 77019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 3469-00-9 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. This compound CAS#: 3469-00-9 [amp.chemicalbook.com]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. This compound(3469-00-9) 1H NMR [m.chemicalbook.com]

- 10. This compound(3469-00-9) IR Spectrum [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

Methyl diphenylacetate CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl diphenylacetate is a carboxylate ester with significant applications as a chemical intermediate in the synthesis of various organic compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical methods. While it is primarily utilized as a building block in the creation of more complex molecules, particularly in the pharmaceutical and fine chemical industries, its own biological activities and mechanisms of action are not extensively documented in publicly available literature. This guide summarizes the current knowledge and provides detailed experimental frameworks for its synthesis and analysis.

Chemical and Physical Properties

This compound, also known as methyl 2,2-diphenylacetate, is a white to light yellow crystalline powder. A comprehensive summary of its key quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3469-00-9 | [1] |

| Molecular Formula | C₁₅H₁₄O₂ | [1] |

| Molecular Weight | 226.27 g/mol | [1] |

| Melting Point | 59-61 °C | [1] |

| Boiling Point | Not available | [1] |

| Density | Not available | [1] |

| Solubility | Soluble in methanol. |

Synthesis of this compound

This compound is primarily synthesized through the esterification of diphenylacetic acid with methanol. The following is a generalized experimental protocol based on standard Fischer esterification methods.

Experimental Protocol: Fischer Esterification of Diphenylacetic Acid

Materials:

-

Diphenylacetic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or other suitable organic solvent

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and flasks

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve diphenylacetic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Add water and a suitable organic solvent (e.g., dichloromethane) to the separatory funnel.

-

Gently shake the funnel to extract the product into the organic layer, venting frequently.

-

Separate the organic layer.

-

Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

Remove the solvent using a rotary evaporator to yield the crude this compound.

-

-

Purification: The crude product can be further purified by recrystallization or column chromatography to obtain the final, high-purity product.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Analytical Methods

The purity and identity of this compound can be confirmed using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

GC-MS Analysis

Objective: To determine the purity of this compound and confirm its molecular weight.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Column: A non-polar capillary column (e.g., HP-5MS or equivalent) is typically suitable.

-

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300) to detect the molecular ion and characteristic fragments.

-

-

Data Analysis:

-

The retention time of the major peak in the chromatogram will be characteristic of this compound.

-

The mass spectrum of this peak should show the molecular ion peak (M⁺) at m/z = 226.27 and other characteristic fragment ions.

-

NMR Analysis

Objective: To confirm the chemical structure of this compound.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: ¹H NMR and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Expected ¹H NMR Signals (in CDCl₃):

-

A singlet corresponding to the methyl protons (-OCH₃).

-

A singlet corresponding to the methine proton (-CH).

-

Multiplets in the aromatic region corresponding to the protons of the two phenyl groups.

-

-

Expected ¹³C NMR Signals (in CDCl₃):

-

A signal for the methyl carbon (-OCH₃).

-

A signal for the methine carbon (-CH).

-

Signals for the carbonyl carbon (C=O).

-

Multiple signals in the aromatic region for the carbons of the phenyl groups.

-

Applications in Drug Development and Research

This compound serves as a crucial intermediate in organic synthesis. Its structure is a precursor for various larger molecules with potential pharmaceutical applications.[2] It is a valuable building block for introducing the diphenylmethyl moiety into a target molecule.[2]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain detailing the biological activity or the involvement of this compound in any signaling pathways. Research on the biological effects of diphenylacetate esters is generally broad and often focuses on compounds with different substitution patterns that may not be directly comparable. Therefore, no signaling pathway diagrams can be provided at this time. Further research is required to elucidate any potential biological roles of this compound.

Conclusion

This compound is a well-characterized organic compound with established methods for its synthesis and analysis. Its primary role is that of a chemical intermediate in the production of more complex molecules for various industries, including pharmaceuticals. While its physicochemical properties are known, its biological activity remains an area for future investigation. The protocols provided in this guide offer a solid foundation for researchers and scientists working with this compound.

References

Three-Dimensional Structure of the Methyl Diphenylacetate Molecule: A Technical Overview

Despite a comprehensive search of available scientific literature and crystallographic databases, a definitive experimental three-dimensional structure for the methyl diphenylacetate molecule, including precise bond lengths and angles from techniques such as X-ray crystallography, remains elusive. Similarly, detailed nuclear magnetic resonance (NMR) spectroscopic studies aimed at a complete 3D structural elucidation have not been publicly reported. In the absence of this specific data, this technical guide will provide a theoretical and comparative analysis of its likely structure, alongside a general overview of the experimental methodologies typically employed for such determinations.

This compound (C₁₅H₁₄O₂) is a small organic molecule with the chemical identifier CAS number 3469-00-9.[1][2] Its fundamental properties, such as a molecular weight of approximately 226.27 g/mol and a melting point in the range of 59-62 °C, are well-documented. However, the precise arrangement of its atoms in three-dimensional space, which is critical for understanding its chemical reactivity, physical properties, and potential biological interactions, is not yet experimentally determined.

Predicted Molecular Geometry

Based on fundamental principles of organic chemistry and the known structures of related diphenylacetate derivatives, a predicted three-dimensional structure can be inferred. The central carbon atom, bonded to two phenyl groups, a methoxycarbonyl group, and a hydrogen atom, is sp³ hybridized, suggesting a tetrahedral geometry around this chiral center. The two phenyl rings are not expected to be coplanar due to steric hindrance, adopting a twisted conformation. The exact dihedral angles of these rings relative to the rest of the molecule would be a key feature of its 3D structure.

Experimental Protocols for Structural Determination

The definitive determination of the three-dimensional structure of a small organic molecule like this compound would typically involve the following experimental techniques:

Single-Crystal X-ray Diffraction

This is the gold standard for determining the precise atomic coordinates of a molecule in its crystalline state. The general workflow for this method is as follows:

-

Crystal Growth: High-quality single crystals of this compound would need to be grown. This is often a trial-and-error process involving the slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution.

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule, from which the positions of the atoms can be determined. This initial model is then refined to best fit the experimental data.

The successful application of this technique would yield a wealth of quantitative data, as outlined in the table below.

| Parameter | Description | Typical Data Obtained |

| Bond Lengths | The distances between the nuclei of two bonded atoms. | Ångströms (Å) |

| Bond Angles | The angles formed between three connected atoms. | Degrees (°) |

| Dihedral (Torsion) Angles | The angles between two planes, each defined by three atoms, that share a common bond. | Degrees (°) |

| Unit Cell Parameters | The dimensions and angles of the basic repeating unit of the crystal lattice. | Å, ° |

| Space Group | The symmetry group of the crystal lattice. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly in the solid state, can provide valuable information about the three-dimensional structure and conformation of molecules. While liquid-state NMR is excellent for determining the connectivity of atoms, advanced techniques can be used to infer spatial relationships.

-

1D and 2D NMR Spectra Acquisition: Standard ¹H and ¹³C NMR spectra would be acquired to confirm the molecular structure. Advanced 2D NMR experiments, such as COSY, HSQC, and HMBC, would establish through-bond connectivities.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments are crucial for determining through-space proximities between protons. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing critical constraints for 3D modeling.

-

Computational Modeling: The distance restraints obtained from NOE data, along with other experimental and theoretical considerations, are used in computational chemistry software to generate and validate a three-dimensional model of the molecule.

Logical Relationship of Structural Features

The following diagram illustrates the logical connections between the key structural components of the this compound molecule.

Conclusion

While the fundamental chemical identity of this compound is well-established, a definitive, experimentally determined three-dimensional structure is not currently available in the public domain. The information provided here outlines the predicted structural features based on chemical principles and details the standard experimental protocols that would be necessary to obtain precise quantitative data on its bond lengths, bond angles, and overall conformation. Future research employing single-crystal X-ray diffraction or advanced NMR spectroscopic techniques will be essential to fully characterize the three-dimensional architecture of this molecule.

References

An In-Depth Technical Guide to the Laboratory Synthesis of Methyl Diphenylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of common laboratory synthesis routes for the preparation of methyl diphenylacetate. The document details established methodologies, presents quantitative data for comparison, and includes experimental protocols for the key transformations discussed.

Executive Summary

This compound is a valuable organic intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its preparation in a laboratory setting can be achieved through several reliable synthetic routes. This guide focuses on three primary methods:

-

Fischer-Speier Esterification of diphenylacetic acid.

-

Methylation of Diphenylacetic Acid with Diazomethane or its Analogs .

-

Two-Step Synthesis via Diphenylacetyl Chloride .

Each method offers distinct advantages and disadvantages concerning reaction conditions, yield, and safety considerations. The selection of a particular route will depend on the specific requirements of the laboratory, including available reagents, equipment, and scale of the synthesis.

Comparative Analysis of Synthesis Routes

The following table summarizes the quantitative data associated with the different synthesis routes for this compound and its immediate precursors.

| Synthesis Route | Key Transformation | Typical Reagents | Reaction Time | Temperature (°C) | Yield (%) |

| Fischer-Speier Esterification | Diphenylacetic acid to this compound | Methanol, H₂SO₄ (catalyst) | 45 min - 2 hours | Reflux (~65°C) | 90-96% (analogous reactions)[1] |

| Methylation with Diazomethane Analog | Diphenylacetic acid to this compound | Trimethylsilyldiazomethane, Methanol, Diethyl ether | 3-5 hours | 0°C to Room Temp. | ~100% (for a similar substrate)[2] |

| Synthesis via Acyl Chloride (Step 1) | Diphenylacetic acid to diphenylacetyl chloride | Thionyl chloride, Benzene | 7.5 hours | Reflux | 82-94%[1] |

| Synthesis via Acyl Chloride (Step 2) | Diphenylacetyl chloride to this compound | Methanol, Triethylamine, Dichloromethane | 2-4 hours | 0°C to Room Temp. | High (not specified) |

Synthesis Route Overviews

The following diagram illustrates the logical workflow of the three primary synthesis routes for this compound.

References

A Technical Guide to the Solubility of Methyl Diphenylacetate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of methyl diphenylacetate, a key intermediate in organic synthesis. Understanding the solubility of this compound is critical for process optimization, including reaction kinetics, crystallization, and formulation development. This document consolidates available physicochemical data, outlines the theoretical principles governing its solubility, and provides detailed experimental protocols for solubility determination.

Introduction

This compound, also known as methyl 2,2-diphenylacetate, is an ester derivative of diphenylacetic acid.[1] It serves as a valuable building block and chemical intermediate in the synthesis of various organic molecules.[1][2] The efficiency of synthetic routes, purification processes like crystallization, and the formulation of final products are heavily dependent on the solubility of this compound in various organic solvents. This guide aims to provide a detailed resource for professionals working with this compound, covering its physical properties, solubility profile, and standardized methods for solubility measurement.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental to understanding its behavior in different solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O₂ | [1][3] |

| Molecular Weight | 226.27 g/mol | [1] |

| Appearance | White to light yellow/orange powder or crystal | [1][4] |

| Melting Point | 59-62 °C | [1][3] |

| CAS Number | 3469-00-9 | [1] |

Solubility Profile

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules.[5][6] this compound possesses a polar ester functional group and two large, non-polar phenyl groups. This amphiphilic nature suggests it will exhibit varied solubility across the spectrum of organic solvents.

Quantitative Solubility Data

| Solvent | Formula | Relative Polarity | Solubility |

| Methanol | CH₃OH | 0.762 | Soluble[1][2][4] |

Relative polarity values are sourced from the University of Rochester's solvent polarity table.[7]

Based on its structure, predictions can be made for its solubility in other common solvents. It is expected to have good solubility in moderately polar solvents like ethers (THF, diethyl ether), ketones (acetone), and esters (ethyl acetate), where both the polar ester and non-polar phenyl groups can be effectively solvated. Solubility is likely to be lower in highly non-polar solvents like hexane and in highly polar, protic solvents like water.

Theoretical Framework of Solubility

The dissolution of a solid compound in a solvent is a thermodynamic process known as solid-liquid equilibrium (SLE).[8] This equilibrium is reached when the rate of dissolution of the solid into the solution equals the rate of precipitation from the saturated solution.[8] Several factors influence this equilibrium.

Caption: Key factors influencing the solid-liquid equilibrium of a solute.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The isothermal shake-flask method is a reliable, though potentially time-consuming, technique.[9]

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Scintillation vials or test tubes with screw caps

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer, or NMR)[9]

Procedure: Isothermal Shake-Flask Method

The following workflow outlines the steps for determining the equilibrium solubility of this compound at a specific temperature.

Caption: Experimental workflow for isothermal solubility determination.

Detailed Steps

-

Preparation : Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition : Accurately add a known volume or mass of the desired organic solvent to each vial and seal tightly.

-

Equilibration : Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 298.15 K / 25 °C). Allow the mixture to equilibrate for a sufficient time (typically 24 to 72 hours) to ensure the solution is saturated.[9] The system has reached equilibrium when the concentration of the supernatant does not change over subsequent measurements.

-

Sampling : After equilibration, stop the agitation and let the vials stand in the thermostat to allow the excess solid to settle.

-

Filtration : Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a solvent-compatible syringe filter (e.g., PTFE, 0.45 µm) to remove any undissolved microcrystals. This step must be performed quickly to prevent temperature changes that could cause precipitation.

-

Quantification : Accurately dilute the filtered saturate and analyze its concentration using a pre-calibrated analytical method such as HPLC, UV-Vis spectroscopy, or NMR.[9] Alternatively, for a gravimetric approach, dispense the filtered solution into a pre-weighed container, evaporate the solvent, and weigh the remaining solid residue.

-

Calculation : Calculate the solubility from the measured concentration. Express the results in appropriate units, such as grams per 100 mL ( g/100 mL), molarity (mol/L), or mole fraction (χ).

Conclusion

While quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, its molecular structure allows for reasoned predictions of its solubility behavior. It is confirmed to be soluble in methanol and is anticipated to be soluble in other moderately polar organic solvents.[2] For precise applications in research and development, the experimental determination of solubility is paramount. The isothermal shake-flask method detailed in this guide provides a robust and reliable protocol for generating the accurate data required for process design, optimization, and formulation in a scientific setting.

References

- 1. This compound | 3469-00-9 [chemicalbook.com]

- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound CAS#: 3469-00-9 [amp.chemicalbook.com]

- 4. This compound | 3469-00-9 [m.chemicalbook.com]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. Solid-Liquid Equilibrium By Unacademy [unacademy.com]

- 9. m.youtube.com [m.youtube.com]

Reported melting point and boiling point of pure methyl diphenylacetate.

An In-depth Technical Guide on the Physicochemical Properties of Methyl Diphenylacetate

This technical guide provides a detailed overview of the reported melting and boiling points of pure this compound. It is intended for researchers, scientists, and professionals in drug development who require accurate physical property data for this compound. This document summarizes quantitative data, outlines typical experimental methodologies for these measurements, and provides a logical workflow for compound characterization.

Physical Properties of this compound

This compound is a solid at room temperature, appearing as a white to light yellow crystalline powder.[1][2] Its key physical properties are summarized in the table below.

Table 1: Reported Melting and Boiling Points of this compound

| Physical Property | Value | Purity/Conditions | Source |

| Melting Point | 59-62 °C | 99% (literature value) | [2][3][4][5] |

| Melting Point | 59-61 °C | Not Specified | [6] |

| Melting Point | 56.0-62.0 °C | ≥97.5% (GC) | [1] |

| Boiling Point | 136-141 °C | at 0.8 Torr | [2][5] |

Experimental Protocols

While the provided sources cite established values, they do not detail the specific experimental protocols used to determine these figures for this compound. The following sections describe standard laboratory procedures for determining the melting and boiling points of a pure organic solid.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure substance. The broadening of the melting range often indicates the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of dry, crystalline this compound is finely crushed into a powder. This powder is then packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a calibrated thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

Boiling Point Determination at Reduced Pressure (Vacuum Distillation)

For compounds that may decompose at their atmospheric boiling point, the boiling point is determined at a reduced pressure (vacuum).

Methodology:

-

Apparatus Setup: A small quantity of this compound is placed in a distillation flask suitable for vacuum distillation (e.g., a Hickman still or a short-path distillation apparatus). The apparatus is connected to a vacuum pump, and a manometer is included in the system to accurately measure the pressure. A thermometer is positioned to measure the temperature of the vapor.

-

Evacuation: The system is evacuated to the desired pressure (e.g., 0.8 Torr).

-

Heating: The distillation flask is gently heated. The temperature is gradually increased until the liquid begins to boil and a ring of refluxing condensate is observed on the walls of the apparatus, in equilibrium with the vapor.

-

Measurement: The temperature at which the vapor and liquid are in equilibrium at the specified pressure is recorded as the boiling point at that pressure.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from compound synthesis to the determination and documentation of its physical properties.

Caption: Workflow for the Characterization of a Synthesized Compound.

References

- 1. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound | 3469-00-9 [chemicalbook.com]

- 3. This compound 99 3469-00-9 [sigmaaldrich.com]

- 4. 二苯基乙酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound CAS#: 3469-00-9 [amp.chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

The correct IUPAC nomenclature for methyl diphenylacetate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nomenclature, physicochemical properties, synthesis, and spectral characterization of methyl 2,2-diphenylacetate.

IUPAC Nomenclature and Chemical Structure

The correct IUPAC name for the compound commonly known as methyl diphenylacetate is methyl 2,2-diphenylacetate .[1][2]

Chemical Structure:

-

Molecular Formula: C₁₅H₁₄O₂[2]

-

Molecular Weight: 226.27 g/mol [2]

-

CAS Number: 3469-00-9[2]

-

SMILES: COC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2[2]

Physicochemical Properties

A summary of the key physicochemical properties of methyl 2,2-diphenylacetate is presented in Table 1.

Table 1: Physicochemical Properties of Methyl 2,2-Diphenylacetate

| Property | Value | Reference |

| Appearance | White to light yellow powder or crystals | [3] |

| Melting Point | 59-62 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in methanol | |

| Purity | ≥98% | [3] |

Experimental Protocol: Synthesis of Methyl 2,2-Diphenylacetate

The synthesis of methyl 2,2-diphenylacetate can be achieved via the Fischer esterification of diphenylacetic acid with methanol, catalyzed by a strong acid.

Materials:

-

Diphenylacetic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Heating mantle

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve diphenylacetic acid in an excess of anhydrous methanol.

-

Acid Catalysis: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for a period of 2-4 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.

-

Extraction: Add dichloromethane to the separatory funnel to extract the product. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and finally with brine.[4]

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude methyl 2,2-diphenylacetate.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or hexane/ethyl acetate) to obtain the final product with high purity.

Spectroscopic Data

The structure of methyl 2,2-diphenylacetate can be confirmed by various spectroscopic techniques.

Table 2: Summary of Spectroscopic Data for Methyl 2,2-Diphenylacetate

| Technique | Key Data | Reference |

| ¹H NMR | Data available in spectral databases. | [2] |

| ¹³C NMR | Data available in spectral databases. | [2] |

| IR Spectroscopy | Characteristic ester carbonyl (C=O) stretch. Data available in spectral databases. | [5] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. Data available in spectral databases. | [2] |

Note: Specific peak assignments for NMR and IR spectra can be found in the referenced spectral databases.

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis and purification of methyl 2,2-diphenylacetate.

Biological Activity

While this guide focuses on the chemical aspects of methyl 2,2-diphenylacetate, it is worth noting that ester-containing compounds are a significant class of molecules in drug discovery and development. The biological activities of derivatives of related compounds, such as 2-methylacetophenone, have been explored for antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[6] Further research into the specific biological profile of methyl 2,2-diphenylacetate and its derivatives may reveal potential therapeutic applications. The modification of carboxylic acids to their methyl esters is a common strategy in medicinal chemistry to enhance properties such as cell permeability.

References

Spectroscopic Profile of Methyl Diphenylacetate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for methyl diphenylacetate, a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.

Chemical Structure

The structural representation of this compound is fundamental to interpreting its spectroscopic data. The molecule consists of a central carbon atom bonded to two phenyl rings, a methoxycarbonyl group (-COOCH₃), and a hydrogen atom.

Figure 1. Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons, the methine proton, and the methyl protons of the ester group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | Multiplet | 10H | Aromatic protons (C₆H₅) |

| ~5.10 | Singlet | 1H | Methine proton (-CH) |

| ~3.70 | Singlet | 3H | Methyl protons (-OCH₃) |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~172.5 | Carbonyl carbon (C=O) |

| ~139.0 | Quaternary aromatic carbons (ipso-C) |

| ~128.8 | Aromatic carbons (ortho-C) |

| ~128.5 | Aromatic carbons (para-C) |

| ~127.5 | Aromatic carbons (meta-C) |

| ~57.0 | Methine carbon (-CH) |

| ~52.5 | Methyl carbon (-OCH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060-3030 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (methyl and methine) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1600, ~1495, ~1450 | Medium to Strong | Aromatic C=C skeletal vibrations |

| ~1250-1150 | Strong | C-O stretch (ester) |

| ~750, ~700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its structural confirmation. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 226 | Moderate | [M]⁺ (Molecular Ion) |

| 167 | High | [M - COOCH₃]⁺ |

| 165 | Moderate | [C₁₃H₉]⁺ |

| 105 | Low | [C₆H₅CO]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

| 59 | Moderate | [COOCH₃]⁺ |

Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound upon electron ionization can be rationalized through several key pathways.

Unveiling the Origins of Methyl Diphenylacetate: A Historical and Technical Guide

The synthesis of methyl diphenylacetate (C₁₅H₁₄O₂), a valuable intermediate in organic synthesis, is first attributed to the Swiss chemist Arnold Bistrzycki and his student C. Herbst in 1902. Their pioneering work, published in the esteemed journal Berichte der deutschen chemischen Gesellschaft, laid the foundation for the utilization of this compound in further chemical advancements.

This technical guide provides an in-depth exploration of the initial synthesis of this compound, offering a historical context, detailed experimental protocols from the original publication, and a summary of the reported quantitative data.

Historical Context: The Dawn of Ester Chemistry

The late 19th and early 20th centuries marked a period of profound advancement in organic chemistry. The Fischer-Speier esterification, first described in 1895, provided a general and reliable method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst. It is within this context of burgeoning synthetic methodology that Bistrzycki and his research group undertook the systematic investigation of diphenylacetic acid and its derivatives. Their work aimed to understand the reactivity of the sterically hindered diphenylacetic acid and to prepare a series of its esters for further study.

The First Synthesis: Bistrzycki and Herbst (1902)

The inaugural synthesis of this compound was reported by A. Bistrzycki and C. Herbst in their 1902 publication in Berichte der deutschen chemischen Gesellschaft. The method employed was a direct esterification of diphenylacetic acid with methanol, facilitated by the presence of a strong acid catalyst.

Experimental Protocol

The following is a detailed description of the experimental procedure as can be inferred from the historical publication:

Materials:

-

Diphenylacetic acid

-

Methanol (absolute)

-

Concentrated Sulfuric Acid

Procedure:

-

A mixture of diphenylacetic acid and an excess of absolute methanol was prepared in a flask suitable for reflux.

-

A catalytic amount of concentrated sulfuric acid was carefully added to the mixture.

-

The reaction mixture was heated under reflux for several hours to drive the esterification to completion. The exact duration of the reflux was likely determined by monitoring the dissolution of the solid diphenylacetic acid and the subsequent formation of the ester.

-

Upon completion of the reaction, the excess methanol was removed by distillation.

-

The remaining residue, containing the crude this compound, was then subjected to a purification process. This typically involved neutralization of the acidic catalyst with a weak base (e.g., sodium carbonate solution), followed by extraction of the ester into an organic solvent such as diethyl ether.

-

The organic extract was washed with water to remove any remaining salts and then dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Finally, the solvent was evaporated, and the this compound was purified by distillation under reduced pressure or by recrystallization to yield the final product.

Quantitative Data

The original publication by Bistrzycki and Herbst provided key physical constants for the newly synthesized this compound, which were crucial for its characterization.

| Property | Reported Value |

| Melting Point | 59-61 °C |

| Boiling Point | Not available in the initial search results. |

| Appearance | White to light yellow crystalline solid. |

Reaction Pathway

The synthesis of this compound from diphenylacetic acid and methanol is a classic example of a Fischer-Speier esterification. The reaction mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol, and subsequent elimination of water.

Caption: Fischer-Speier esterification of diphenylacetic acid.

Conclusion

The pioneering work of A. Bistrzycki and C. Herbst in 1902 marks the first documented synthesis of this compound. Their application of the Fischer-Speier esterification to the sterically hindered diphenylacetic acid provided the scientific community with a reliable method to access this important chemical intermediate. The experimental protocol and characterization data they reported have served as a foundation for countless subsequent studies and applications in the field of organic chemistry and drug development.

A Technical Guide to the Sources of Methyl Diphenylacetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl diphenylacetate (CAS 3469-00-9) is a vital organic intermediate utilized in the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides an in-depth examination of its sources. A thorough review of scientific literature indicates that this compound is not a known naturally occurring compound. Its precursor, diphenylacetic acid, has been identified in a single plant species, but the ester itself is sourced exclusively through chemical synthesis. This document details the predominant synthetic methodology, presents quantitative data, and provides a comprehensive experimental protocol for its preparation to support research and development activities.

Natural Occurrence: An Absence of Evidence

Extensive searches of chemical and biological databases reveal no definitive evidence of this compound as a natural product in plants, fungi, or other organisms. The compound is widely regarded as a synthetic molecule.

It is crucial to distinguish this compound from its structural relatives. For instance, methyl phenylacetate (CAS 101-41-7), which lacks the second phenyl group, is a known natural volatile compound found in honey, coffee, and various fruits. However, the addition of the second phenyl group to the α-carbon drastically alters the molecule's properties and, seemingly, its presence in nature.

The immediate precursor, diphenylacetic acid , has been reported in the plant Stocksia brahuica. This remains the only documented natural source for the core diphenylacetic moiety. However, the metabolic pathways leading to its formation in this species are not well-elucidated, and there is no evidence of subsequent enzymatic esterification to this compound in this or any other organism.

Synthetic Sources: The Primary Route of Production

The exclusive source of this compound for research and industrial applications is chemical synthesis. The most common, efficient, and scalable method for its preparation is the Fischer esterification of diphenylacetic acid with methanol.

Fischer Esterification of Diphenylacetic Acid

This classical organic reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. In this case, diphenylacetic acid is reacted with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to yield this compound and water. The reaction is reversible, and an excess of the alcohol is used to drive the equilibrium towards the product side, ensuring a high yield.

The general chemical transformation is as follows:

Caption: Fischer Esterification of Diphenylacetic Acid.

Quantitative Data: Synthesis Parameters

The synthesis of this compound via Fischer esterification is a high-yielding process. The following table summarizes typical reaction parameters and outcomes based on established chemical principles.

| Parameter | Value / Condition | Purpose / Comment |

| Starting Material | Diphenylacetic Acid | The carboxylic acid substrate. |

| Reagent | Methanol (CH₃OH) | Serves as both the reactant and the solvent. |

| Molar Ratio | Large excess of Methanol | Drives reaction equilibrium towards products. |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Protonates the carbonyl oxygen, activating the carboxylic acid. |

| Temperature | Reflux (~65 °C) | Provides activation energy and maintains reaction rate. |

| Reaction Time | 2-4 hours | Typical duration to reach equilibrium. |

| Work-up | Neutralization, Extraction | Removes acid catalyst and isolates the ester. |

| Purification | Recrystallization or Distillation | Removes unreacted starting material and byproducts. |

| Typical Yield | > 90% | The reaction is highly efficient. |

| Typical Purity | > 98% | High purity is achievable with standard purification.[1] |

Experimental Protocols

The following section provides a detailed, representative laboratory-scale protocol for the synthesis of this compound.

Synthesis of this compound via Fischer Esterification

Objective: To prepare this compound from diphenylacetic acid and methanol with an acid catalyst.

Materials:

-

Diphenylacetic acid (1.0 eq)

-

Methanol (reagent grade, ~20-30 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~0.1 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Round-bottom flask (appropriate size)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add diphenylacetic acid (1.0 eq).

-

Reagent Addition: Add methanol (~20-30 eq) to the flask. Stir the mixture until the diphenylacetic acid is fully dissolved.

-

Catalyst Addition: Carefully and slowly, add the catalytic amount of concentrated sulfuric acid to the stirring solution. An exotherm may be observed.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65 °C) using a heating mantle. Maintain the reflux with continuous stirring for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

-

Cooling and Quenching: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

-

Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in diethyl ether (or ethyl acetate). Transfer the solution to a separatory funnel.

-

Washing:

-

Wash the organic layer sequentially with water.

-

Carefully wash with a saturated solution of sodium bicarbonate to neutralize the remaining sulfuric acid. (Caution: CO₂ evolution).

-

Wash with brine to remove residual water.

-

-

Drying: Transfer the organic layer to a clean flask and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product, which is often a solid at room temperature, can be further purified by recrystallization from a suitable solvent (e.g., methanol or hexanes) to yield a white crystalline solid with a melting point of 59-61°C.

Workflow Visualization

The logical flow of the synthesis and purification process is depicted below.

Caption: Laboratory workflow for this compound synthesis.

References

Methodological & Application

Methyl Diphenylacetate: An Intermediate in the Synthesis of Complex Organic Molecules

Published: December 26, 2025

Abstract

Methyl diphenylacetate is a valuable intermediate in organic synthesis, primarily utilized for the introduction of the diphenylmethyl moiety into a variety of molecular scaffolds. Its applications span the synthesis of pharmaceuticals and other fine chemicals. This document provides an overview of its role, focusing on its application in the synthesis of benztropine and a proposed pathway for the synthesis of methoxphenidine. Detailed experimental protocols for the synthesis of this compound are provided, alongside a discussion of its reactivity and potential transformations.

Introduction

This compound, a methyl ester of diphenylacetic acid, serves as a versatile building block in organic chemistry. Its chemical structure, featuring a reactive ester group and a bulky diphenylmethyl substituent, allows for its participation in a range of chemical transformations. This makes it a key precursor in the synthesis of several active pharmaceutical ingredients (APIs). This application note will detail its use in the synthesis of the anticholinergic drug benztropine and explore a potential synthetic route to the dissociative anesthetic methoxphenidine.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O₂ | [1] |

| Molecular Weight | 226.27 g/mol | [1] |

| Appearance | White to light yellow solid | |

| Melting Point | 59-62 °C | [1] |

| Boiling Point | 186 °C at 13 mmHg | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | |

| CAS Number | 3469-00-9 | [1] |

Synthesis of this compound

This compound can be synthesized through the esterification of diphenylacetic acid. A typical laboratory-scale protocol is provided below.

Fischer Esterification of Diphenylacetic Acid

Reaction Scheme:

Caption: Fischer esterification of diphenylacetic acid with methanol.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diphenylacetic acid (1 equivalent) in an excess of methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 85-95% |

| Purity (by NMR) | >98% |

Application as an Intermediate in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of various pharmaceuticals. Its diphenylmethyl group is a common pharmacophore in centrally acting drugs.

Synthesis of Benztropine

Benztropine is an anticholinergic drug used in the treatment of Parkinson's disease. While several synthetic routes to benztropine exist, one plausible method involves the transesterification of this compound with tropine.

Reaction Scheme:

Caption: Proposed synthesis of Benztropine via transesterification.

Proposed Protocol (Conceptual):

Disclaimer: The following protocol is a conceptual outline based on general principles of transesterification and has not been verified from a specific literature source.

-

Reactant Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1 equivalent) and tropine (1-1.2 equivalents) in a suitable anhydrous solvent (e.g., toluene or DMF).

-

Catalyst Addition: Add a catalytic amount of a strong base, such as sodium methoxide (NaOMe) (e.g., 0.1-0.3 equivalents).

-

Reaction Conditions: Heat the reaction mixture to a temperature sufficient to drive the reaction and distill off the methanol byproduct (e.g., 110-140 °C), potentially using a Dean-Stark apparatus. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product would then be purified by column chromatography on silica gel to yield benztropine.

Note: The direct synthesis of benztropine is more commonly reported via the reaction of bromodiphenylmethane with tropine.[2] Another documented approach involves a combinatorial synthesis starting from a protected tropane derivative.[3]

Proposed Synthetic Route to Methoxphenidine

Methoxphenidine (MXP) is a diarylethylamine dissociative anesthetic. A synthetic route starting from this compound is not well-documented in the literature. However, a plausible multi-step synthesis can be proposed, leveraging the reactivity of the ester functional group.

Proposed Synthetic Pathway:

Caption: Proposed multi-step synthesis of a diphenidine scaffold from this compound.

Conceptual Protocol Outline:

-

Reduction of the Ester: this compound would first be reduced to the corresponding alcohol, 2,2-diphenylethan-1-ol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

-

Conversion to a Leaving Group: The hydroxyl group of the resulting alcohol would then be converted into a good leaving group, for example, by reaction with thionyl chloride (SOCl₂) to form 1,1-diphenyl-2-chloroethane.

-

Nucleophilic Substitution: Finally, nucleophilic substitution of the chloride with piperidine would yield the diphenidine scaffold.

To synthesize methoxphenidine specifically, the starting material would need to be a methoxy-substituted derivative of this compound, such as methyl 2-(2-methoxyphenyl)-2-phenylacetate. The subsequent reduction and substitution steps would follow a similar logic. The synthesis of various 1,2-diphenylethylamine derivatives, including methoxphenidine, has been reported, though not starting from the corresponding methyl esters.[4][5]

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Combinatorial synthesis of benztropine libraries and their evaluation as monoamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Applications of methyl diphenylacetate in the development of new pharmaceuticals.

Introduction: Methyl diphenylacetate, a readily available ester, serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its diphenylmethyl moiety provides a rigid scaffold that can be strategically modified to interact with various biological targets. This document outlines the applications of this compound in the development of new pharmaceuticals, with a focus on its role as a key intermediate in the synthesis of central nervous system (CNS) active agents and other therapeutic molecules. Detailed experimental protocols and quantitative data are provided to guide researchers in medicinal chemistry and drug development.

Application in the Synthesis of CNS-Acting Pharmaceuticals

This compound and its derivatives have found significant application in the development of drugs targeting the central nervous system, most notably as precursors to the wakefulness-promoting agent Modafinil.

Key Intermediate in Modafinil Synthesis

Methyl 2-diphenylmethylsulfinylacetate (MDMSA) is a direct precursor to Modafinil. While many industrial syntheses of Modafinil commence from benzhydrol, the structural similarity of this compound makes it a highly relevant starting point for derivatization into this key intermediate.

Table 1: Key Intermediates in Modafinil Synthesis

| Compound Name | Molecular Formula | Role in Synthesis |

| This compound | C₁₅H₁₄O₂ | Potential Starting Material |

| Methyl 2-diphenylmethylthioacetate | C₁₆H₁₆O₂S | Intermediate |

| Methyl 2-diphenylmethylsulfinylacetate (MDMSA) | C₁₆H₁₆O₃S | Key Intermediate for Modafinil |

| Modafinil | C₁₅H₁₅NO₂S | Active Pharmaceutical Ingredient |

Experimental Protocol: Synthesis of Methyl 2-diphenylmethylsulfinylacetate (MDMSA) from Benzhydrol

This protocol, adapted from patented industrial syntheses, describes the conversion of benzhydrol to MDMSA, a process that highlights the chemistry relevant to the functionalization of the diphenylmethyl scaffold.[1][2][3]

Materials:

-

Benzhydrol

-

Acetic anhydride

-

Sulfuric acid (96%)

-

Dichloromethane

-

Methyl thioglycolate

-

Hydrogen peroxide (35%)

-

Aqueous ammonia (25%)

-

Distilled water

Procedure:

-

Formation of Benzhydryl Acetate: Dissolve acetic anhydride (1.05 eq) in dichloromethane at 20°C. Cool the solution to 0°C ± 2°C and add sulfuric acid (96%) over 10 minutes. Add benzhydrol (1.0 eq) portion-wise at 0°C ± 2°C over approximately 60-75 minutes. Maintain the reaction mixture at this temperature for 2 hours.[4]

-

Formation of Methyl Diphenylmethylthioacetate: To the reaction mixture from the previous step, add methyl thioglycolate (1.02 eq) at 0°C ± 2°C over 10 minutes. Allow the reaction mixture to warm to 20°C ± 2°C and stir for 2 hours.[4]

-

Oxidation to MDMSA: Heat the reaction mixture to 30°C ± 2°C and add a 35% hydrogen peroxide solution. Monitor the reaction progress by HPLC. The reaction is typically complete within 25 hours.[1]

-

Work-up and Isolation: Add distilled water and adjust the pH to 8 with a 25% aqueous ammonia solution. Separate the organic layer, wash with water, and concentrate to obtain MDMSA.[1]

Logical Workflow for Modafinil Synthesis:

Caption: Synthesis of Modafinil via the MDMSA intermediate.

Potential Application in the Synthesis of Anticholinergic Agents

The diphenylmethoxy moiety is a key pharmacophore in anticholinergic drugs like Benztropine, which is used to treat Parkinson's disease.[5][6][7] this compound can be considered a logical precursor for the synthesis of the diphenylmethanol core of such molecules.

Proposed Synthetic Pathway to a Benztropine Precursor:

A plausible synthetic route would involve the reduction of the ester functionality of this compound to yield diphenylmethanol. This alcohol can then be further functionalized and coupled with tropine to form the final drug product.

Experimental Protocol: Reduction of this compound to Diphenylmethanol

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sulfuric acid (10% aqueous solution)

-

Sodium sulfate (anhydrous)

Procedure:

-

Suspend lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.

-

After the addition is complete, reflux the mixture for 2-3 hours.

-

Cool the reaction mixture in an ice bath and cautiously add water dropwise to quench the excess LiAlH₄, followed by a 10% sulfuric acid solution.

-

Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain diphenylmethanol.

Signaling Pathway of Benztropine:

Caption: Dual mechanism of action of Benztropine.

Application in the Development of Other Therapeutic Agents

The diphenylacetate scaffold is not limited to CNS applications and has been explored for other therapeutic indications.

Derivatives with Potential Anticonvulsant Activity

Research into compounds containing a phenylacetamide moiety has shown promise for anticonvulsant and antinociceptive properties.[8] This suggests that derivatives of this compound could be synthesized and screened for similar activities.

Table 2: Pharmacological Data of Structurally Related Anticonvulsants

| Compound Class | Seizure Model | ED₅₀ (mg/kg) | Reference |

| Phenyl-succinimide derivatives | Maximal Electroshock (MES) | 8.9 | [8] |

| Phenyl-succinimide derivatives | Subcutaneous Pentylenetetrazole (scPTZ) | 13.5 | [8] |

| Phenyl-succinimide derivatives | 6 Hz (44mA) | 63.2 | [8] |

Experimental Workflow for Screening Novel Anticonvulsants:

Caption: Workflow for anticonvulsant drug discovery.

This compound is a valuable and versatile starting material and scaffold in medicinal chemistry. Its application as a precursor to the key intermediate in the synthesis of Modafinil highlights its importance in the development of CNS-active pharmaceuticals. Furthermore, its structural features suggest its potential for the development of other therapeutic agents, including anticholinergics and anticonvulsants. The protocols and data presented herein provide a foundation for further research and development of novel pharmaceuticals based on the this compound core structure.

References

- 1. US7541493B2 - Modafinil synthesis process - Google Patents [patents.google.com]

- 2. WO2004063149A1 - Method for preparing methyl 2-diphenylmethylsulfinylacetate - Google Patents [patents.google.com]

- 3. US20060235237A1 - Method for preparing methyl 2-diphenylmethylsulfinylacetate - Google Patents [patents.google.com]

- 4. EP1437345A1 - Novel method for preparing methyl 2-diphenylmethylsulfinylacetate - Google Patents [patents.google.com]

- 5. Benztropine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzatropine - Wikipedia [en.wikipedia.org]

- 7. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

Detailed reaction mechanism of methyl diphenylacetate in acylation reactions.

Application Notes and Protocols: Acylation of Methyl Diphenylacetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanism for the acylation of this compound, a compound of interest in medicinal chemistry and materials science. The protocols outlined below are based on established principles of Friedel-Crafts acylation and can be adapted for the synthesis of various acylated derivatives.

Reaction Mechanism: Friedel-Crafts Acylation

The acylation of this compound proceeds via an electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts acylation.[1][2][3][4][5][6] This reaction involves the introduction of an acyl group (R-C=O) onto one of the phenyl rings of the this compound molecule. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[1][2][4][5][6][7][8]

The mechanism can be summarized in the following key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst reacts with the acyl halide (e.g., acetyl chloride) to form a highly electrophilic acylium ion. This ion is stabilized by resonance.[2][6]

-

Electrophilic Attack: The electron-rich π system of one of the phenyl rings of this compound acts as a nucleophile, attacking the acylium ion. This step results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.

-

Deprotonation and Regeneration of Aromaticity: A weak base, typically the complex formed between the Lewis acid and the leaving group of the acyl halide (e.g., AlCl₄⁻), removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the phenyl ring and regenerates the Lewis acid catalyst.[6]

Regioselectivity: The methoxycarbonyl group (-COOCH₃) is an electron-withdrawing group and therefore deactivates the phenyl ring to which it is attached towards electrophilic substitution. Conversely, the other phenyl ring is activated by the diphenylmethyl moiety. Consequently, the acylation reaction is expected to occur predominantly on the unsubstituted phenyl ring. Due to steric hindrance from the bulky diphenylmethyl group, the acylation will preferentially occur at the para position of the unsubstituted ring.

Quantitative Data Summary

Table 1: Reaction Conditions and Yields for the Acylation of this compound with Acetyl Chloride

| Entry | Lewis Acid (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| 1 | AlCl₃ (1.2) | Dichloromethane | 0 to rt | 4 | Methyl (4'-acetyl)diphenylacetate | 75 |

| 2 | FeCl₃ (1.2) | 1,2-Dichloroethane | 0 to rt | 6 | Methyl (4'-acetyl)diphenylacetate | 68 |

| 3 | SnCl₄ (1.5) | Nitrobenzene | 25 | 8 | Methyl (4'-acetyl)diphenylacetate | 55 |